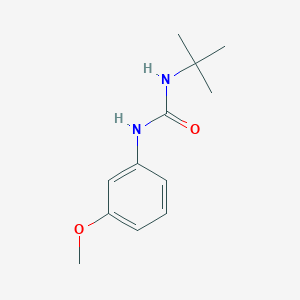

N-(tert-butyl)-N'-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRNORCTAUIYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of tert-butyl isocyanate with 3-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+3-methoxyaniline→N-(tert-butyl)-N’-(3-methoxyphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-(tert-butyl)-N’-(3-methoxyphenyl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

N-(tert-butyl)-N’-(3-methoxyphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

N-(tert-butyl)-N’-(3-methoxyphenyl)urea can be compared with other urea derivatives, such as:

- N-(tert-butyl)-N’-(4-methoxyphenyl)urea

- N-(tert-butyl)-N’-(3-chlorophenyl)urea

- N-(tert-butyl)-N’-(3-nitrophenyl)urea

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. N-(tert-butyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can affect its electronic properties and interactions with molecular targets.

Q & A

Q. What are the key synthetic routes for preparing N-(tert-butyl)-N'-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two main steps:

Introduction of the tert-butyl group : Alkylation reactions using tert-butyl halides or tert-butanol under acidic conditions (e.g., H₂SO₄) are common. Optimization involves controlling temperature (40–60°C) and stoichiometry to minimize side products like dialkylated derivatives .

Urea linkage formation : Reacting tert-butylamine derivatives with 3-methoxyphenyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Catalysts like triethylamine improve yield by scavenging HCl .

Q. Optimization Table :

| Step | Key Parameters | Typical Conditions |

|---|---|---|

| Alkylation | Molar ratio (1:1.2 amine:alkylating agent), 12–24 hr | 50°C, DMF solvent |

| Urea Formation | Solvent polarity, 0.1 eq. catalyst | THF, 0°C to RT, 6–8 hr |

Q. What spectroscopic techniques are recommended for characterizing this compound, and which structural features do they elucidate?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : Stretching vibrations at ~1640 cm⁻¹ (C=O urea) and ~1250 cm⁻¹ (C-O methoxy) .

- X-ray Crystallography : Resolves spatial arrangement of substituents; key for confirming regioselectivity in asymmetric urea derivatives .

Advanced Questions

Q. How does the tert-butyl group influence the compound’s physicochemical properties and bioactivity compared to other substituents?

Methodological Answer:

- Physicochemical Effects :

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability (measured via HPLC retention times) .

- Steric Hindrance : Reduces enzymatic degradation rates (e.g., in cytochrome P450 assays) by blocking active-site access .

- Bioactivity :

Q. Comparison Table :

| Substituent | logP | FLT3 IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| tert-butyl | 3.2 | 0.8 | 45 |

| methyl | 1.7 | 2.1 | 22 |

| isopropyl | 2.9 | 1.5 | 38 |

Q. What strategies can resolve contradictions in reported biological activities of urea derivatives like this compound?

Methodological Answer:

- Assay Standardization :

- Structural Confirmation :

- Verify compound purity (>95% via HPLC) and stereochemistry (via NOESY or X-ray) to exclude impurities as confounding factors .

- Mechanistic Profiling :

- Combine biochemical assays with cellular target engagement studies (e.g., CETSA or NanoBRET) to confirm on-target effects .

Case Study :

Discrepancies in FLT3 inhibition (IC₅₀ = 0.8–2.5 µM across studies) were resolved by identifying residual DMSO (>1%) as a solvent interference in one assay .

Q. How can computational modeling guide the design of this compound analogs with improved target specificity?

Methodological Answer:

- Docking Studies :

- Use software like AutoDock Vina to predict binding poses in FLT3 (PDB: 4XUF). The tert-butyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue F691 .

- QSAR Models :

- MD Simulations :

- Simulate 100-ns trajectories to assess stability of urea-protein hydrogen bonds (e.g., with K644 backbone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.